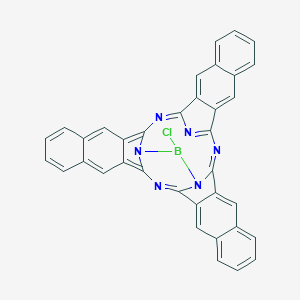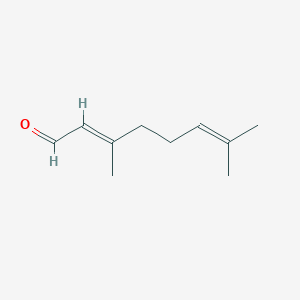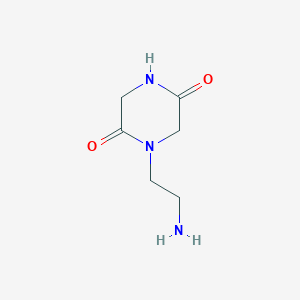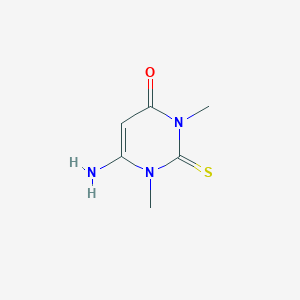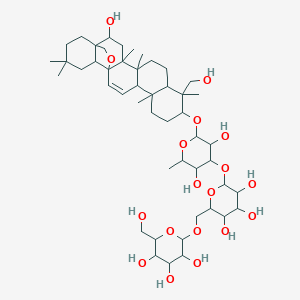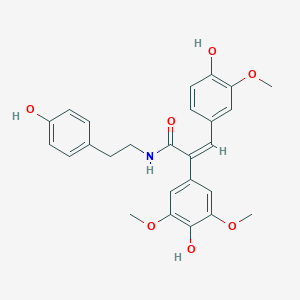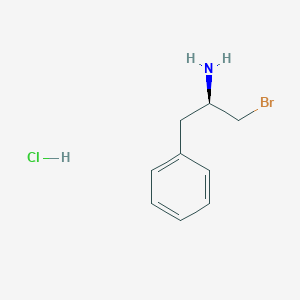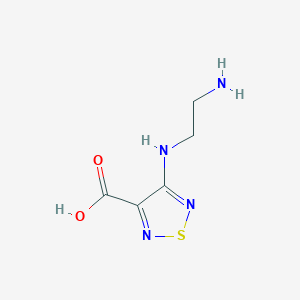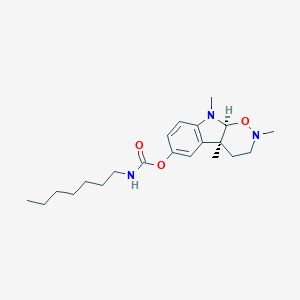
Terestigmine
Vue d'ensemble
Description
La térestigmine est un inhibiteur de la cholinestérase, une classe de composés qui empêchent la dégradation de l'acétylcholine, augmentant ainsi ses niveaux et son activité dans le système nerveux. Ce composé est structurellement lié à la néostigmine et est utilisé dans diverses applications médicales et scientifiques en raison de sa capacité à améliorer la transmission cholinergique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la térestigmine implique plusieurs étapes, en commençant par les dérivés d'indole appropriés. Les étapes clés comprennent :
Formation du noyau oxazinoindole : Ceci est réalisé par une réaction de cyclisation impliquant les précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe heptylcarbamate : Cette étape implique la réaction de l'intermédiaire oxazinoindole avec l'isocyanate d'heptyle dans des conditions anhydres pour former le produit final.
Méthodes de production industrielle : La production industrielle de la térestigmine suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :
Traitement par lots : Utilisation de grands réacteurs pour effectuer les réactions de cyclisation et de formation de carbamates.
Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour obtenir de la térestigmine de haute pureté.
Types de réactions :
Oxydation : La térestigmine peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium, conduisant à la formation d'analogues réduits.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits :
Dérivés oxydés : Diverses formes oxydées en fonction de l'agent oxydant utilisé.
Analogues réduits : Produits avec des groupes fonctionnels réduits.
Composés substitués : Molécules avec des groupes fonctionnels différents remplaçant les groupes originaux.
4. Applications de la recherche scientifique
La térestigmine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier l'inhibition de la cholinestérase et les voies biochimiques associées.
Biologie : Employée dans des études impliquant la neurotransmission et la fonction du système nerveux.
Médecine : Investigée pour ses effets thérapeutiques potentiels dans des affections comme la myasthénie grave et autres maladies neuromusculaires.
5. Mécanisme d'action
La térestigmine exerce ses effets en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation de l'acétylcholine dans la fente synaptique. En inhibant cette enzyme, la térestigmine augmente la concentration d'acétylcholine, améliorant ainsi la transmission cholinergique. Ce mécanisme est similaire à celui d'autres inhibiteurs de la cholinestérase, mais il peut impliquer des interactions uniques avec le site actif de l'enzyme .
Composés similaires :
- Néostigmine
- Pyridostigmine
- Physostigmine
Comparaison :
- Néostigmine : Mécanisme d'action similaire, mais diffère par ses propriétés pharmacocinétiques et ses applications cliniques.
- Pyridostigmine : Durée d'action plus longue que la térestigmine, ce qui la rend adaptée aux affections chroniques.
- Physostigmine : Peut traverser la barrière hémato-encéphalique, contrairement à la térestigmine, qui est plus périphérique dans son action .
La térestigmine se distingue par ses caractéristiques structurelles spécifiques et son équilibre entre l'efficacité et la sécurité dans l'inhibition de la cholinestérase.
Applications De Recherche Scientifique
Terestigmine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cholinesterase inhibition and related biochemical pathways.
Biology: Employed in studies involving neurotransmission and nervous system function.
Medicine: Investigated for its potential therapeutic effects in conditions like myasthenia gravis and other neuromuscular disorders.
Mécanisme D'action
Terestigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of other cholinesterase inhibitors but may involve unique interactions with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
- Neostigmine
- Pyridostigmine
- Physostigmine
Comparison:
- Neostigmine : Similar mechanism of action but differs in its pharmacokinetic properties and clinical applications.
- Pyridostigmine : Longer duration of action compared to terestigmine, making it suitable for chronic conditions.
- Physostigmine : Can cross the blood-brain barrier, unlike this compound, which is more peripheral in its action .
This compound stands out due to its specific structural features and its balance between efficacy and safety in cholinesterase inhibition.
Propriétés
IUPAC Name |
[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-heptylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)27-19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVACNVFXZVAEU-FPOVZHCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN(O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163769 | |
| Record name | Terestigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147650-57-5 | |
| Record name | Terestigmine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147650575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terestigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERESTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EG92T3EQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


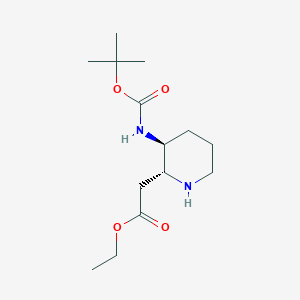

 sulfide](/img/structure/B115407.png)
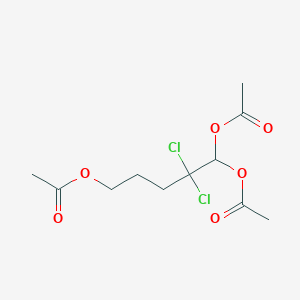
![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)
